4-Ethyl-m-xylene chemical properties and structure
4-Ethyl-m-xylene chemical properties and structure
An In-depth Technical Guide to 4-Ethyl-m-xylene: Chemical Properties and Structure
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-m-xylene (CAS No. 874-41-9), an aromatic hydrocarbon of significant interest in various industrial and research applications. The document elucidates the compound's core chemical and physical properties, molecular structure, spectroscopic signatures, and key safety considerations. It is intended to serve as a vital resource for researchers, chemists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical insights into the handling and application of this compound.
Introduction and Nomenclature
4-Ethyl-m-xylene, systematically named 1-Ethyl-2,4-dimethylbenzene by IUPAC, is a substituted aromatic hydrocarbon.[][2] It belongs to the family of xylenes and their derivatives, which are pivotal in the petrochemical industry.[3] Its molecular structure, consisting of a benzene ring with one ethyl and two methyl substituents, imparts a unique combination of solvency and reactivity. This compound is also known by several synonyms, including 2,4-Dimethylethylbenzene and 4-Ethyl-1,3-dimethylbenzene.[2][4]
Molecular Structure and Chemical Identity
The structural arrangement of the alkyl groups on the benzene ring is fundamental to the chemical behavior of 4-Ethyl-m-xylene. The molecule has a molecular formula of C₁₀H₁₄ and a molecular weight of approximately 134.22 g/mol .[][2][4]
The spatial arrangement of the substituents influences its physical properties, such as boiling and melting points, and dictates its reactivity in chemical syntheses, particularly in electrophilic aromatic substitution reactions.
Key Chemical Identifiers:
Physicochemical Properties
The physical and chemical properties of 4-Ethyl-m-xylene are well-documented, making it a predictable and reliable compound for various applications. It exists as a colorless to nearly colorless clear liquid at room temperature.[5][8]
Table 1: Key Physicochemical Properties of 4-Ethyl-m-xylene
| Property | Value | Source(s) |
| Molecular Weight | 134.22 g/mol | [][4] |
| Boiling Point | 186 - 188.4 °C | [2][5][9] |
| Melting Point | -62.88 °C | [5][8] |
| Density | ~0.88 g/cm³ | [][5][7] |
| Refractive Index | 1.5030 - 1.5050 | [5][8] |
| Flash Point | 60 °C | [7][10] |
| Vapor Pressure | 0.848 mmHg at 25°C | [7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [8] |
Spectroscopic Characterization
The identity and purity of 4-Ethyl-m-xylene are unequivocally confirmed through various spectroscopic techniques. These analytical methods are indispensable for quality control in both research and industrial settings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.[11] The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.[12]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H stretching in the aromatic ring and alkyl groups, as well as C=C stretching vibrations of the benzene ring. This data is available on the NIST Chemistry WebBook.[13]
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Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 134), along with a fragmentation pattern that is characteristic of alkylbenzenes.[13][14]
Authoritative spectral data for 4-Ethyl-m-xylene can be accessed through public and commercial databases such as the NIST Chemistry WebBook and SpectraBase.[12][13][14]
Chemical Reactivity and Synthesis
As an alkyl-substituted benzene, 4-Ethyl-m-xylene's reactivity is dominated by the aromatic ring. The alkyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution. This makes it a versatile intermediate in organic synthesis.
A common conceptual pathway for the synthesis of polysubstituted benzenes like 4-Ethyl-m-xylene is through Friedel-Crafts alkylation reactions. For instance, m-xylene could be ethylated using an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the two methyl groups in m-xylene would guide the incoming ethyl group, although control of isomer distribution can be a challenge in such reactions.
Below is a conceptual workflow for a Friedel-Crafts reaction.
Caption: Conceptual workflow for the synthesis of 4-Ethyl-m-xylene via Friedel-Crafts Alkylation.
Applications and Industrial Relevance
4-Ethyl-m-xylene is primarily utilized as a chemical intermediate and as a component in solvent mixtures.[] Aromatic hydrocarbons, in general, are widely used in the production of coatings, inks, adhesives, and in the rubber industry.[][15] Its specific substitution pattern can be leveraged for the synthesis of more complex molecules in the pharmaceutical and specialty chemicals sectors.
Safety, Handling, and Disposal
As a flammable aromatic hydrocarbon, 4-Ethyl-m-xylene requires careful handling to mitigate risks.
7.1 Hazard Identification
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Flammability: It is a flammable liquid and vapor.[6] Vapors can form explosive mixtures with air.[16] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[6]
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Health Hazards: The substance may cause skin, eye, and respiratory tract irritation.[16][17] Inhalation may lead to central nervous system effects such as dizziness and drowsiness.[16][17]
7.2 Recommended Handling and Storage
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood is essential to avoid inhalation of vapors.[6][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and protective clothing.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The storage area should be fireproof and separate from strong oxidizing agents and strong acids.[16][17]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][17]
7.3 Disposal
-
Disposal of 4-Ethyl-m-xylene and its container must be done in accordance with local, regional, national, and international regulations, typically at an approved waste disposal plant.[6]
Conclusion
4-Ethyl-m-xylene is a well-characterized aromatic hydrocarbon with a defined set of chemical and physical properties. Its utility as a solvent and chemical intermediate is underpinned by its specific molecular structure. A thorough understanding of its properties, spectroscopic data, and safety protocols, as outlined in this guide, is paramount for its safe and effective use in any research or industrial setting. The provided information, supported by authoritative sources, serves as a robust foundation for professionals working with this compound.
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